Cas no 1367698-06-3 (tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate)

Tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its structural features, combining a piperidine and morpholine moiety with a tert-butyl carboxylate protecting group, make it valuable for constructing complex heterocyclic frameworks. The tert-butyl ester enhances stability and facilitates selective deprotection under mild conditions, while the piperidine-morpholine scaffold contributes to diverse pharmacological interactions. This compound is particularly useful in medicinal chemistry for modifying solubility, bioavailability, and binding affinity. Its synthetic flexibility allows for further functionalization, making it a key building block in drug discovery and development.
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate structure
1367698-06-3 structure
Product Name:tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
CAS No:1367698-06-3
MF:C14H26N2O3
MW:270.367844104767
CID:5991643
PubChem ID:82379222
Update Time:2025-10-29

tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
    • EN300-1877267
    • 1367698-06-3
    • Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-9-18-10-12(16)11-6-4-5-7-15-11/h11-12,15H,4-10H2,1-3H3
    • InChI Key: JYLLGLJCEPZFMT-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)C(C1)C1CCCCN1

Computed Properties

  • Exact Mass: 270.19434270g/mol
  • Monoisotopic Mass: 270.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 50.8Ų

tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1877267-0.05g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
0.05g
$1344.0 2023-09-18
Enamine
EN300-1877267-0.1g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
0.1g
$1408.0 2023-09-18
Enamine
EN300-1877267-0.25g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
0.25g
$1472.0 2023-09-18
Enamine
EN300-1877267-0.5g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
0.5g
$1536.0 2023-09-18
Enamine
EN300-1877267-1.0g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
1g
$1599.0 2023-06-01
Enamine
EN300-1877267-2.5g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
2.5g
$3136.0 2023-09-18
Enamine
EN300-1877267-5.0g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
5g
$4641.0 2023-06-01
Enamine
EN300-1877267-10.0g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
10g
$6882.0 2023-06-01
Enamine
EN300-1877267-1g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
1g
$1599.0 2023-09-18
Enamine
EN300-1877267-5g
tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate
1367698-06-3
5g
$4641.0 2023-09-18

Additional information on tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

Introduction to Tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate (CAS No. 1367698-06-3)

Tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate, with the chemical identifier CAS No. 1367698-06-3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The molecular structure of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate consists of a tert-butyl group attached to a morpholine ring, which is further substituted with a piperidine moiety at the 3-position. This unique arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of both morpholine and piperidine rings suggests potential interactions with various biological targets, making this compound a valuable scaffold for medicinal chemistry.

In recent years, there has been growing interest in the development of novel pharmacological agents that target complex biological pathways. The tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate molecule has been explored for its potential in modulating several key enzymatic and receptor systems. Its structural features allow for selective binding to specific targets, which is crucial for achieving high efficacy while minimizing side effects.

One of the most promising areas of research involving tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate is its application in the treatment of neurological disorders. Studies have shown that derivatives of this compound exhibit significant neuroprotective properties, making them candidates for further investigation in conditions such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors is particularly noteworthy.

The synthesis of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical use. Techniques such as catalytic hydrogenation, nucleophilic substitution, and ring-closing metathesis have been utilized in the construction of this complex molecule.

The pharmacokinetic properties of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Preclinical studies have provided valuable insights into its pharmacokinetic profile, suggesting that it may exhibit favorable properties such as good bioavailability and moderate metabolic clearance.

In addition to its potential therapeutic applications, tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate has shown promise in the development of novel agrochemicals. Its structural features make it a suitable candidate for designing compounds that can interact with biological targets in plants, potentially leading to the creation of new pesticides or herbicides with improved efficacy and environmental safety.

The role of computational chemistry in the study of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide critical insights into binding affinities, enzyme inhibition kinetics, and other key parameters that are essential for drug design.

The future direction of research on tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate includes exploring its potential in combination therapies. By pairing this compound with other pharmacological agents, researchers aim to develop synergistic effects that could enhance treatment outcomes for various diseases. Additionally, investigating its mechanism of action at a deeper level may uncover new therapeutic strategies that could benefit patients worldwide.

In conclusion, tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate (CAS No. 1367698-06-3) represents a fascinating compound with significant potential in pharmaceutical and agrochemical applications. Its unique molecular structure, combined with promising preclinical results, makes it a compelling target for further research and development. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and agriculture.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd